molecular formula C26H22FN5O2S B14968374 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B14968374
M. Wt: 487.6 g/mol
InChI Key: FRCRRNYNYINNBW-UHFFFAOYSA-N
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Description

2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound that features a combination of ethoxyphenyl, indole, triazole, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the indole and ethoxyphenyl groups. The final step involves the attachment of the fluorophenylacetamide moiety. Common reagents used in these reactions include hydrazine, ethyl bromoacetate, and various catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: Researchers investigate its effects on various biological pathways and its potential as a tool for studying cellular processes.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(4-ETHOXYPHENYL)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-ETHYLPHENYL)ACETAMIDE
  • **2-{[4-(4-ETHOXYPHENYL)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-ISOPROPYLPHENYL)ACETAMIDE
  • **2-{[4-(4-ETHOXYPHENYL)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H22FN5O2S

Molecular Weight

487.6 g/mol

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C26H22FN5O2S/c1-2-34-18-13-11-17(12-14-18)32-25(20-15-28-22-9-5-3-7-19(20)22)30-31-26(32)35-16-24(33)29-23-10-6-4-8-21(23)27/h3-15,28H,2,16H2,1H3,(H,29,33)

InChI Key

FRCRRNYNYINNBW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3F)C4=CNC5=CC=CC=C54

Origin of Product

United States

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